molecular formula C23H31NO5S B11408876 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(heptyloxy)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(heptyloxy)benzamide

Cat. No.: B11408876
M. Wt: 433.6 g/mol
InChI Key: XKQBGULKHPRYIJ-UHFFFAOYSA-N
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Description

“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-4-(HEPTYLOXY)BENZAMIDE” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a unique combination of functional groups, including a thiolane ring, a furan ring, and a heptyloxy side chain, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-4-(HEPTYLOXY)BENZAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the thiolane ring, followed by the introduction of the furan ring and the heptyloxy side chain. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-4-(HEPTYLOXY)BENZAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-4-(HEPTYLOXY)BENZAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-4-(HEPTYLOXY)BENZAMIDE” could be explored as a potential therapeutic agent. Its structure suggests it may have activity against certain diseases, and preclinical studies could be conducted to evaluate its efficacy and safety.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-4-(HEPTYLOXY)BENZAMIDE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-4-(HEPTYLOXY)BENZAMIDE: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-4-(HEPTYLOXY)BENZAMIDE” lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H31NO5S

Molecular Weight

433.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-4-heptoxybenzamide

InChI

InChI=1S/C23H31NO5S/c1-2-3-4-5-6-14-28-21-11-9-19(10-12-21)23(25)24(17-22-8-7-15-29-22)20-13-16-30(26,27)18-20/h7-12,15,20H,2-6,13-14,16-18H2,1H3

InChI Key

XKQBGULKHPRYIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Origin of Product

United States

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